molecular formula C11H9I3N2O4 B563773 Amidotrizoic Acid-d6 CAS No. 1189668-69-6

Amidotrizoic Acid-d6

Cat. No.: B563773
CAS No.: 1189668-69-6
M. Wt: 619.953
InChI Key: YVPYQUNUQOZFHG-WFGJKAKNSA-N
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Description

Amidotrizoic Acid-d6 is a biochemical used for proteomics research . It is also known as Diatrizoic acid . It is the labelled analogue of Amidotrizoic Acid and could be used in assistant diagnosis as a density gradient reagent for blood cell separation .


Synthesis Analysis

A one-pot protocol for the synthesis of triiodosubstituted aromatic (benzoic) acids, radiopaque analogues of amidotrizoic acid, has been reported . The study used I2/AgNO as an effective iodinating reagent and suitably substituted 3 methoxybenzoic acid derivatives as appropriate targets for iodination .


Molecular Structure Analysis

The molecular formula of this compound is C11H3D6I3N2O4 . The molecular weight is 619.95 .

Scientific Research Applications

  • Effect on Algal Growth : Amidotrizoic Acid-d6, in its sodium form (sodium amidotrizoate), has been shown to influence the growth and content of primary metabolites in the green alga Chlorella vulgaris. At certain concentrations, it suppressed cell number, chlorophyll, total carotenoids, and monosaccharides, suggesting it might possess anti-auxin activity, similar to triiodonezoic acid (TIBA) (Pietryczuk et al., 2010).

  • Tracking Urban Groundwater Contamination : this compound, used as an iodinated X-ray contrast medium, has been detected in urban groundwater, indicating sewer leaks as a major entrance pathway. This study found amidotrizoic acid frequently in groundwater samples, highlighting its potential use as a tracer in urban water management (Wolf et al., 2012).

  • Synthesis and Hemostatic Activity : New amide derivatives involving amidotrizoic acid have been synthesized and evaluated for their hemostatic activity. These compounds showed promising results in clotting tests and could potentially be used in medical applications (Banach et al., 2022).

  • Anaphylactoid Reactions and Medical Applications : Amidotrizoic acid has been reported to cause anaphylactoid reactions during medical procedures like cholecystectomy. This highlights its impact on patient health during diagnostic and therapeutic procedures (Ishiyama et al., 1992).

  • Analysis in Water Samples : The compound has been analyzed in water samples, indicating its presence and concentration in environmental studies. This application is significant for monitoring water quality and contamination levels (Sacher et al., 2005).

Mechanism of Action

Safety and Hazards

According to the safety data sheet, Amidotrizoic Acid-d6 should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, mouth should be rinsed with water . It’s not classified as a hazardous substance or mixture .

Future Directions

While specific future directions for Amidotrizoic Acid-d6 are not mentioned in the sources, it’s worth noting that iodine-containing compounds like this compound continue to be of interest in the field of proteomics research and medical imaging . As such, future research may continue to explore its potential applications and improve upon its synthesis methods .

Biochemical Analysis

Biochemical Properties

Amidotrizoic Acid-d6 is a density gradient reagent used for blood cell separation . It is also used as a diagnostic aid as a radiopaque medium

Cellular Effects

This compound, like its parent compound Diatrizoate, is used as a contrast agent in radiology . It helps visualize veins, the urinary system, spleen, and joints, as well as in computer tomography (CT scan) . It is known to cause apoptosis, disrupt cellular energy, disturb calcium homeostasis, and disrupt tubular cell polarity . These effects are thought to be linked to oxidative stress .

Molecular Mechanism

This compound, as a radiopaque agent, contains iodine which blocks x-rays . Depending on how it is administered, it localizes or builds up in certain areas of the body . The high level of iodine allows x-rays to create a “picture” of the area . This creates the needed contrast between one organ and other tissues, helping doctors see any special conditions that may exist in that organ or part of the body .

Temporal Effects in Laboratory Settings

It is known that this compound is used in proteomics research , suggesting that it may have some stability in laboratory settings.

Metabolic Pathways

It is known that Diatrizoate, the parent compound of this compound, is involved in several metabolic pathways, including triglyceride biosynthesis, fatty acid beta-oxidation, bile acid biosynthesis, cholesterol metabolism, and oxidative phosphorylation .

Transport and Distribution

It is known that Diatrizoate, the parent compound of this compound, is minimally absorbed from the intestines and excreted into the urinary bladder .

Subcellular Localization

It is known that Diatrizoate, the parent compound of this compound, is used to visualize various subcellular structures during X-ray imaging .

Properties

IUPAC Name

2,4,6-triiodo-3,5-bis[(2,2,2-trideuterioacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYQUNUQOZFHG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C([2H])([2H])[2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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